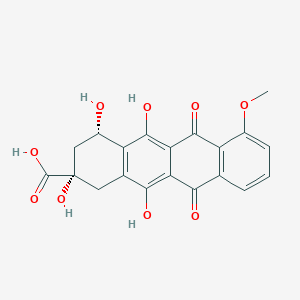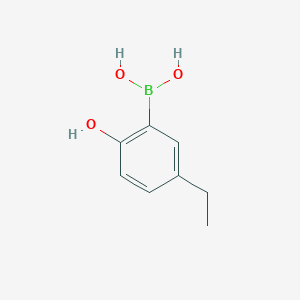
(5-Ethyl-2-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-ethyl-2-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a phenol.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases for Suzuki–Miyaura coupling.
Major Products
Phenols: From oxidation reactions.
Boranes: From reduction reactions.
Biaryls: From Suzuki–Miyaura coupling reactions.
Scientific Research Applications
(5-Ethyl-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug delivery systems and as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (5-Bromo-2-hydroxyphenyl)boronic acid
- (5-Chloro-2-hydroxyphenyl)boronic acid
Uniqueness
(5-Ethyl-2-hydroxyphenyl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in specific synthetic applications where the ethyl group can provide steric or electronic effects .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(5-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10-12H,2H2,1H3 |
InChI Key |
CPGQGJFPSZFPTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


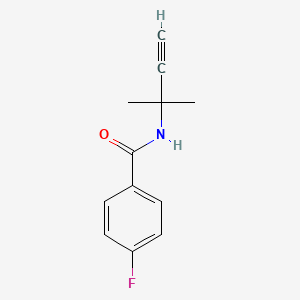

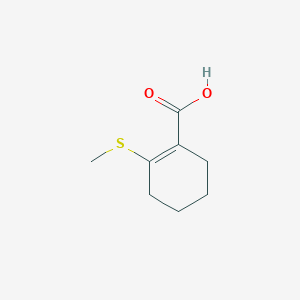
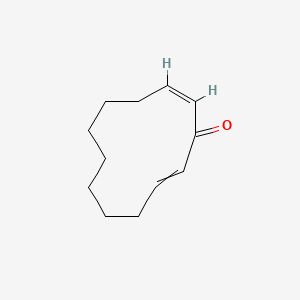
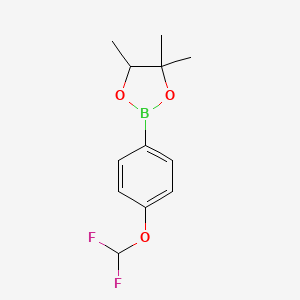


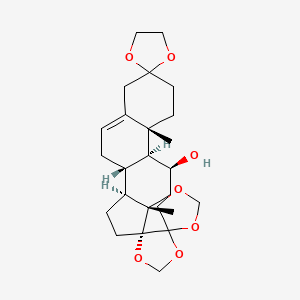
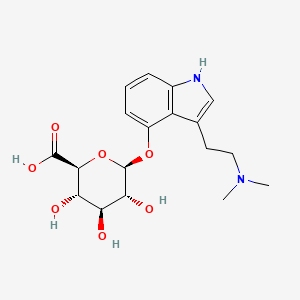
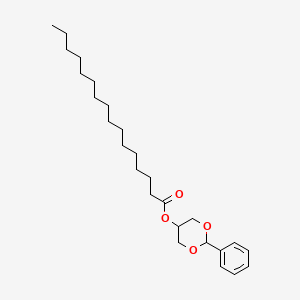
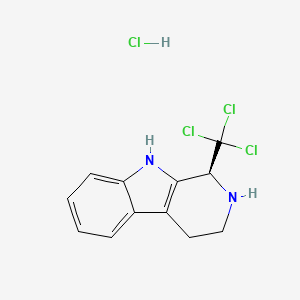
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

